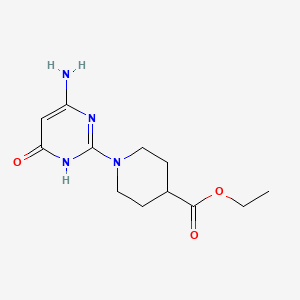

Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 1-(4-amino-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-2-19-11(18)8-3-5-16(6-4-8)12-14-9(13)7-10(17)15-12/h7-8H,2-6H2,1H3,(H3,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMNQPNVUFCYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Classic Biginelli Condensation Approach

The foundational method for synthesizing dihydropyrimidinones, including analogs of Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate, is the Biginelli reaction. This involves the one-pot condensation of:

- Ethyl acetoacetate (or related β-keto esters),

- Aromatic or aliphatic aldehydes,

- Urea or thiourea,

typically under acidic conditions. The reaction proceeds via a multi-component condensation yielding the dihydropyrimidinone core.

- Catalysts: Traditionally strong acids (e.g., hydrochloric acid), but recent advances include natural catalysts like granite or quartz, and Lewis acids such as zinc chloride or tungstophosphoric acid.

- Solvents: Ethanol is commonly used, with reflux conditions to promote reaction completion.

- Yield: Classic methods often suffer from low yields, especially with substituted aldehydes, leading to development of improved catalysts and conditions.

- Reaction monitoring: Thin-layer chromatography (TLC) is used to track progress.

- Post-reaction: Filtration to remove catalyst, followed by recrystallization from ethanol to purify the product.

A mixture of aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and a catalyst such as granite (0.5 g) in ethanol (15 mL) is refluxed. Upon completion, the catalyst is filtered off, and the product is isolated by recrystallization.

Catalytic Variations and Enhancements

To overcome limitations of the classic Biginelli reaction, various catalytic systems and reaction conditions have been explored:

- Natural Catalysts: Granite and quartz have been employed as reusable, natural catalysts providing moderate to good yields (64-68%) of dihydropyrimidinones under reflux in ethanol.

- Acid Catalysts: Polyoxometalates such as 12-tungstophosphoric acid and 12-molybdophosphoric acid have shown efficacy under solvent-free conditions, improving reaction rates and yields.

- Microwave and Ultrasound Irradiation: These techniques accelerate the reaction, improving yields and reducing reaction times compared to conventional heating.

- Solvent-Free Conditions: Some protocols employ solvent-free or minimal solvent conditions to enhance environmental friendliness and efficiency.

Modifications in Reactants and Multi-Component Strategies

The synthesis of this compound can involve variations in the aldehyde and β-keto ester components:

- Aromatic aldehydes and aliphatic aldehydes have been used, with aromatic aldehydes generally giving better yields.

- Protection/deprotection strategies on amine components or aldehydes have been employed to enable selective functionalization.

- Four-component reactions incorporating amines or other nucleophiles have been reported, expanding the diversity of dihydropyrimidinone derivatives.

Representative Data Table of Synthesis Conditions and Yields

Detailed Research Findings

- Catalyst Efficiency: Natural catalysts like granite and quartz offer eco-friendly and reusable alternatives to mineral acids, maintaining good yields and product purity.

- Reaction Scope: The method tolerates a variety of aldehydes and β-keto esters, enabling synthesis of diverse dihydropyrimidinone derivatives, including this compound analogs.

- Mechanistic Insights: The reaction likely proceeds via initial formation of an imine intermediate from aldehyde and urea, followed by nucleophilic attack of the β-keto ester and cyclization to the dihydropyrimidinone ring.

- Alternative Synthetic Routes: Multi-step syntheses involving protection of amines, reaction with dichloropyrimidine esters, and subsequent cyclizations have been reported for related pyrimidine derivatives, though these are more complex and less direct than Biginelli-type methods.

化学反应分析

Types of Reactions

Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .

科学研究应用

Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate can be compared to analogs with modifications in the ester group, pyrimidinone substituents, or piperidine ring. Below is a detailed analysis:

Structural Analogues with Modified Ester Groups

Analogues with Modified Heterocyclic Cores

Research Findings and Data Gaps

- However, SHELX programs (widely used for small-molecule refinement) could elucidate its conformation and intermolecular interactions if crystallized .

生物活性

Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the class of piperidine derivatives, which are known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and relevant research findings.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄O₃ |

| Molecular Weight | 266.3 g/mol |

| CAS Number | 1030520-54-7 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the piperidine ring followed by functionalization at specific positions to introduce the pyrimidine moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing the piperidine structure can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 16 µg/mL depending on structural modifications .

Anticancer Potential

Recent investigations into piperidine derivatives have highlighted their potential in cancer therapy. For example, a study noted that certain piperidine analogs showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interaction with key signaling pathways.

Anti-inflammatory Effects

Compounds with similar structures have also been reported to exhibit anti-inflammatory effects. They may modulate nitric oxide production and influence pro-inflammatory cytokine levels such as IL-6 and IL-8 . This suggests a potential application in treating inflammatory diseases.

Study on Tuberculostatic Activity

A comparative study evaluated several piperidine derivatives for their tuberculostatic activity. The results indicated that structural modifications significantly affected potency, with some compounds showing an MIC as low as 2 µg/mL against resistant strains of M. tuberculosis . The study emphasized the importance of basicity in substituents for enhancing antimicrobial activity.

Cancer Cell Line Testing

In a recent study focusing on anticancer properties, ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine derivatives were tested against FaDu hypopharyngeal tumor cells. The results showed that certain analogs induced apoptosis more effectively than traditional agents like bleomycin . This highlights the therapeutic potential of these compounds in oncology.

常见问题

Basic: What are the established synthetic pathways for this compound, and what purification methods are recommended?

Answer:

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1: Alkylation of ethyl piperidine-4-carboxylate derivatives (e.g., ethyl isonipecotate) with halogenated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like triethylamine .

- Step 2: Condensation with a substituted pyrimidinone moiety under nucleophilic conditions, often using catalysts like lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) .

Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>95%) and 1H NMR .

Advanced: How can reaction conditions be optimized to minimize byproducts during the alkylation step?

Answer:

Byproduct formation (e.g., over-alkylation or dimerization) can be mitigated by:

- Temperature Control: Maintaining temperatures between 0–5°C during alkylation to slow competing reactions.

- Solvent Selection: Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates while reducing side reactions.

- Stoichiometric Precision: Limiting excess halogenating agents (e.g., 1-bromo-2-chloroethane) to a 1.2:1 molar ratio relative to the piperidine precursor.

Reaction progress should be monitored via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) and quenched with aqueous ammonium chloride to terminate unreacted reagents .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

- Spectroscopy:

- 1H/13C NMR: Assigns proton environments (e.g., piperidine CH2 at δ 2.5–3.0 ppm) and carbon frameworks (carbonyl C=O at ~170 ppm).

- FT-IR: Identifies functional groups (N-H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹).

- HRMS: Confirms molecular weight (e.g., [M+H]+ at m/z 309.1465).

- Crystallography: Single-crystal X-ray diffraction refined via SHELXL (SHELX-97) provides bond-length precision (±0.01 Å) and dihedral angles, critical for confirming stereochemistry .

Advanced: How can researchers reconcile conflicting solubility data reported in literature?

Answer:

Discrepancies often arise from:

- Polymorphism: Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Use powder X-ray diffraction (PXRD) to identify polymorphs.

- Measurement Conditions: Standardize solubility assays in phosphate-buffered saline (pH 7.4) at 25°C. Dynamic light scattering (DLS) can detect aggregation, which artificially lowers solubility.

- Analytical Validation: Compare results across HPLC-UV (λ = 254 nm) and nephelometry to ensure consistency .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., kinases). The pyrimidinone ring forms hydrogen bonds with active-site residues (e.g., Asp86 in EGFR), while the piperidine moiety engages in hydrophobic interactions.

- MD Simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, with RMSD <2.0 Å indicating robust interactions.

- In Vitro Validation: Follow-up with SPR (surface plasmon resonance) to measure binding kinetics (KD <1 μM) .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Storage Conditions: Protect from light and moisture in amber vials at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group.

- Stability Tests: Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shift <5%) confirm shelf life.

- pH Sensitivity: Avoid aqueous solutions outside pH 6–8, as acidic/basic conditions hydrolyze the ester linkage .

Advanced: How can synthetic routes be modified to introduce functional group diversity for SAR studies?

Answer:

- Piperidine Substitution: Replace the ethyl ester with tert-butyl or benzyl esters via Steglich esterification (DCC/DMAP) to alter lipophilicity.

- Pyrimidinone Modification: Introduce halogens (e.g., Cl, F) at the 4-position using N-chlorosuccinimide (NCS) or Selectfluor® under radical conditions.

- Linker Optimization: Swap the piperidine-piperidinyl linkage with a morpholine or thiomorpholine group via nucleophilic ring-opening of epoxides .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

- Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (C18 cartridges).

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in water/acetonitrile). MRM transitions: m/z 309→154 (quantifier) and 309→112 (qualifier).

- Validation Parameters: Linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (>85%) per ICH guidelines .

Advanced: What strategies resolve crystallographic disorder in the piperidine ring during X-ray analysis?

Answer:

- Data Collection: High-resolution data (d ≤0.8 Å) at 100 K reduces thermal motion artifacts.

- Refinement: In SHELXL, apply restraints (DFIX, SIMU) for bond lengths and anisotropic displacement parameters (ADPs).

- Disorder Modeling: Split the piperidine ring into two occupancy sites (e.g., 60:40 ratio) if torsional flexibility persists. Validate with residual density maps (Δρ <0.3 eÅ⁻³) .

Advanced: How can researchers address low yields in the final cyclization step?

Answer:

- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl2) to accelerate cyclization.

- Microwave Assistance: Perform reactions under microwave irradiation (100°C, 300 W) for 30 minutes to enhance kinetics.

- Byproduct Analysis: Use LC-MS to identify oligomers or decomposition products; adjust stoichiometry or solvent polarity (e.g., switch from THF to DCE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。